molecular formula C18H21N3 B14651273 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine CAS No. 40904-88-9

1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine

Cat. No.: B14651273
CAS No.: 40904-88-9
M. Wt: 279.4 g/mol
InChI Key: ZFMSRRSSLWIUAK-UHFFFAOYSA-N
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Description

1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is a compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring. The compound features an azo group (–N=N–) linking a 4-methylphenyl group to a phenyl group, which is further connected to a piperidine ring. This structure imparts unique chemical and pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine typically involves the diazotization of 4-methyl aniline followed by azo coupling with 4-aminophenylpiperidine. The reaction conditions generally include:

    Diazotization: 4-methyl aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 4-aminophenylpiperidine in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets. The azo group can undergo metabolic reduction to form active amines, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pethidine: An opioid analgesic with a phenylpiperidine structure.

    Fentanyl: A potent synthetic opioid with a similar phenylpiperidine core.

    Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine moiety.

Uniqueness

1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is unique due to its azo linkage, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidines. This structural feature allows for diverse applications in various fields, including chemistry, biology, and medicine.

Properties

CAS No.

40904-88-9

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

(4-methylphenyl)-(4-piperidin-1-ylphenyl)diazene

InChI

InChI=1S/C18H21N3/c1-15-5-7-16(8-6-15)19-20-17-9-11-18(12-10-17)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3

InChI Key

ZFMSRRSSLWIUAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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